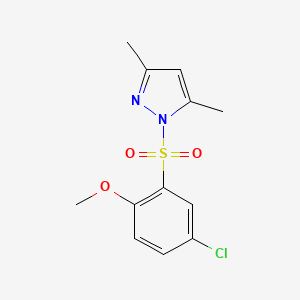![molecular formula C11H22ClNO2 B7454110 3-[1-(Dimethylamino)cyclohexyl]propanoic acid hydrochloride](/img/structure/B7454110.png)
3-[1-(Dimethylamino)cyclohexyl]propanoic acid hydrochloride
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
3-[1-(Dimethylamino)cyclohexyl]propanoic acid hydrochloride, also known as MK-801 or dizocilpine, is a non-competitive antagonist of the N-methyl-D-aspartate (NMDA) receptor. It was first synthesized in the 1980s and has since been widely used in scientific research.
Wirkmechanismus
3-[1-(Dimethylamino)cyclohexyl]propanoic acid hydrochloride acts as a non-competitive antagonist of the NMDA receptor, which is a type of ionotropic glutamate receptor found in the central nervous system. It binds to a specific site on the receptor and blocks the flow of calcium ions into the cell, which is necessary for the receptor to function properly.
Biochemical and Physiological Effects:
The blockade of NMDA receptors by this compound has been shown to have a wide range of biochemical and physiological effects. It can induce neuronal cell death, alter synaptic plasticity, and disrupt neurotransmitter release and uptake. It has also been shown to modulate the activity of other receptors and ion channels, such as the GABA receptor and the voltage-gated calcium channel.
Vorteile Und Einschränkungen Für Laborexperimente
3-[1-(Dimethylamino)cyclohexyl]propanoic acid hydrochloride has several advantages as a research tool, including its high potency and specificity for the NMDA receptor, as well as its ability to induce long-lasting effects. However, it also has some limitations, such as its potential toxicity and the need for careful dosing and administration.
Zukünftige Richtungen
There are many potential future directions for research involving 3-[1-(Dimethylamino)cyclohexyl]propanoic acid hydrochloride, including the development of new drugs that target the NMDA receptor, the investigation of its role in psychiatric disorders such as schizophrenia and depression, and the exploration of its potential as a therapeutic agent for neurodegenerative diseases. Additionally, new techniques such as optogenetics and chemogenetics may allow for more precise and targeted manipulation of NMDA receptor function in vivo.
Synthesemethoden
The synthesis of 3-[1-(Dimethylamino)cyclohexyl]propanoic acid hydrochloride involves several steps, including the reaction of cyclohexanone with dimethylamine, followed by reduction with sodium borohydride and subsequent reaction with 3-chloropropanoic acid. The final product is obtained by reacting the resulting acid with hydrochloric acid.
Wissenschaftliche Forschungsanwendungen
3-[1-(Dimethylamino)cyclohexyl]propanoic acid hydrochloride has been extensively used in scientific research to study NMDA receptor function and its role in various physiological and pathological processes. It has been used to investigate the mechanisms underlying learning and memory, addiction, pain perception, and neurodegenerative diseases such as Alzheimer's and Parkinson's.
Eigenschaften
IUPAC Name |
3-[1-(dimethylamino)cyclohexyl]propanoic acid;hydrochloride |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H21NO2.ClH/c1-12(2)11(9-6-10(13)14)7-4-3-5-8-11;/h3-9H2,1-2H3,(H,13,14);1H |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PPTNQEQGNVIUPO-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C)C1(CCCCC1)CCC(=O)O.Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H22ClNO2 |
Source


|
| Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
235.75 g/mol |
Source


|
| Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![N-(2,1,3-benzothiadiazol-4-yl)-2-[[4-(2,4-dimethylphenyl)-5-pyridin-3-yl-1,2,4-triazol-3-yl]sulfanyl]acetamide](/img/structure/B7454037.png)



![N-[1-(1,3-benzothiazol-2-yl)ethyl]-2-[2-(3-methoxyanilino)-2-oxoethyl]sulfanyl-N-methylbenzamide](/img/structure/B7454056.png)

![[[(2R,3S,4R,5R)-5-(6-aminopurin-9-yl)-3,4-dihydroxyoxolan-2-yl]methoxy-hydroxyphosphoryl]methylphosphonic acid;hydrate](/img/structure/B7454088.png)
![2-(3-Oxabicyclo[4.1.0]heptan-1-yl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane](/img/structure/B7454089.png)
![5-Cyclopropyl-3-[[4-(4-fluorophenyl)sulfonyl-1,4-diazepan-1-yl]methyl]-5-methylimidazolidine-2,4-dione](/img/structure/B7454095.png)
![[2-(2,1,3-Benzothiadiazol-4-ylamino)-2-oxoethyl] 2-[(3,5-dimethyl-1,2-oxazol-4-yl)methoxy]benzoate](/img/structure/B7454102.png)
![2-[3-[(4-chlorobenzoyl)amino]propanoylamino]-3-(1H-indol-3-yl)propanoic acid](/img/structure/B7454108.png)
![4-chloro-N-[2-chloro-5-(trifluoromethyl)phenyl]-2,5-dimethoxybenzenesulfonamide](/img/structure/B7454116.png)
